

A Technical Guide to Ferrozine: Chemical Structure, Properties, and Applications in Iron Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B089699

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrozine is a highly sensitive and specific chromogenic reagent widely utilized in analytical chemistry for the quantitative determination of iron. Its ability to form a stable, intensely colored magenta complex with ferrous iron (Fe^{2+}) makes it an invaluable tool in various research fields, including cellular biology, biochemistry, and pharmaceutical sciences. This technical guide provides an in-depth overview of the chemical structure, properties, and common experimental protocols involving Ferrozine, with a focus on its application in iron quantification for research and drug development.

Chemical Structure and Properties

Ferrozine, chemically known as 3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, is typically used as its monosodium or disodium salt to enhance its aqueous solubility. The core of the molecule is a triazine ring substituted with a pyridyl group and two phenylsulfonic acid groups. This specific arrangement of nitrogen and aromatic rings is responsible for its potent chelating properties towards ferrous ions.

Below is a summary of the key chemical and physical properties of Ferrozine and its iron complex.

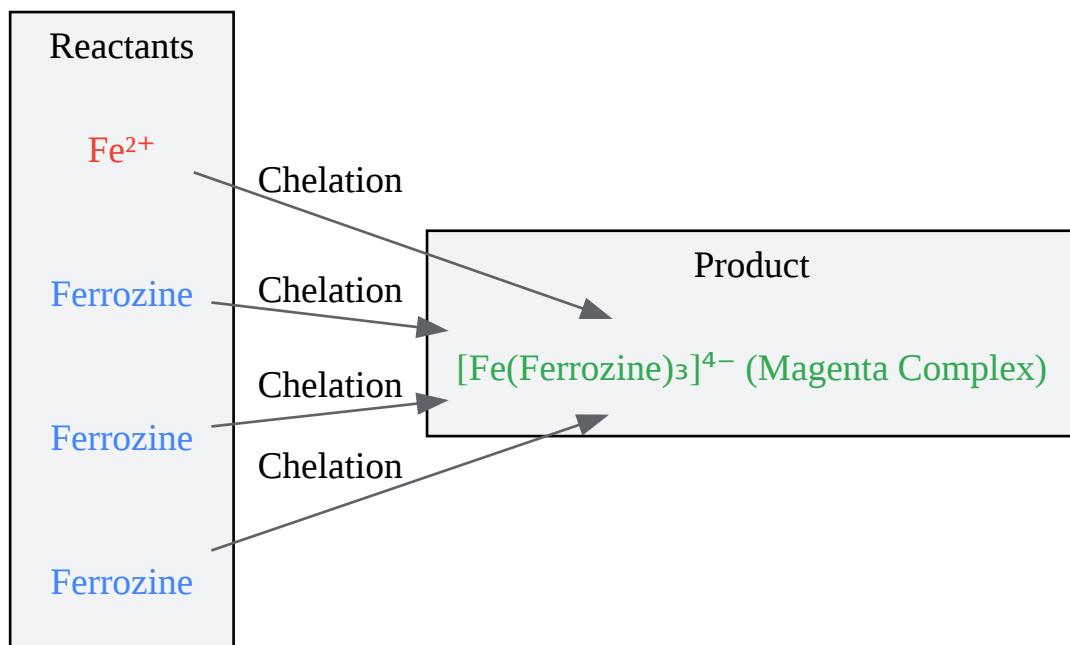
Property	Value	References
IUPAC Name	4-[3-(2-pyridyl)-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonic acid	
Common Name	Ferrozine	
CAS Number	69898-45-9 (monosodium salt)	
Molecular Formula	$C_{20}H_{13}N_4NaO_6S_2$ (monosodium salt)	
Molecular Weight	492.46 g/mol (monosodium salt, anhydrous)	
Appearance	Light yellow to yellow solid powder	[1]
λ_{max} of Fe(II)-Ferrozine complex	562 nm	[2]
Molar Absorptivity (ϵ) of Fe(II)-Ferrozine complex	27,900 $M^{-1}cm^{-1}$	[3]
Stoichiometry of Fe(II)-Ferrozine complex	1:3 (Fe ²⁺ :Ferrozine)	[3]
Solubility (Water)	50 mg/mL	[2]
Solubility (DMSO)	~50 mg/mL	[1]
Solubility (Ethanol)	Data not available	
Solubility (Methanol)	Data not available	
pKa	Kinetically determined: 3.13, Potentiometrically determined: 3.27 (Note: Primary experimental data for pKa determination is not readily available in the reviewed literature)	

Synthesis

The synthesis of Ferrozine involves a two-step process. The parent compound, **3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine**, is first synthesized. This is followed by a sulfonation reaction to introduce the sulfonic acid groups, which increases the water solubility of the molecule. A detailed, step-by-step protocol for the sulfonation of the parent triazine to yield Ferrozine is not readily available in the public domain. However, the synthesis of the parent compound is described below.

Synthesis of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine

A common method for the synthesis of the parent triazine involves the condensation of 2-pyridylhydrazine amide with diphenylethanedione (benzil).

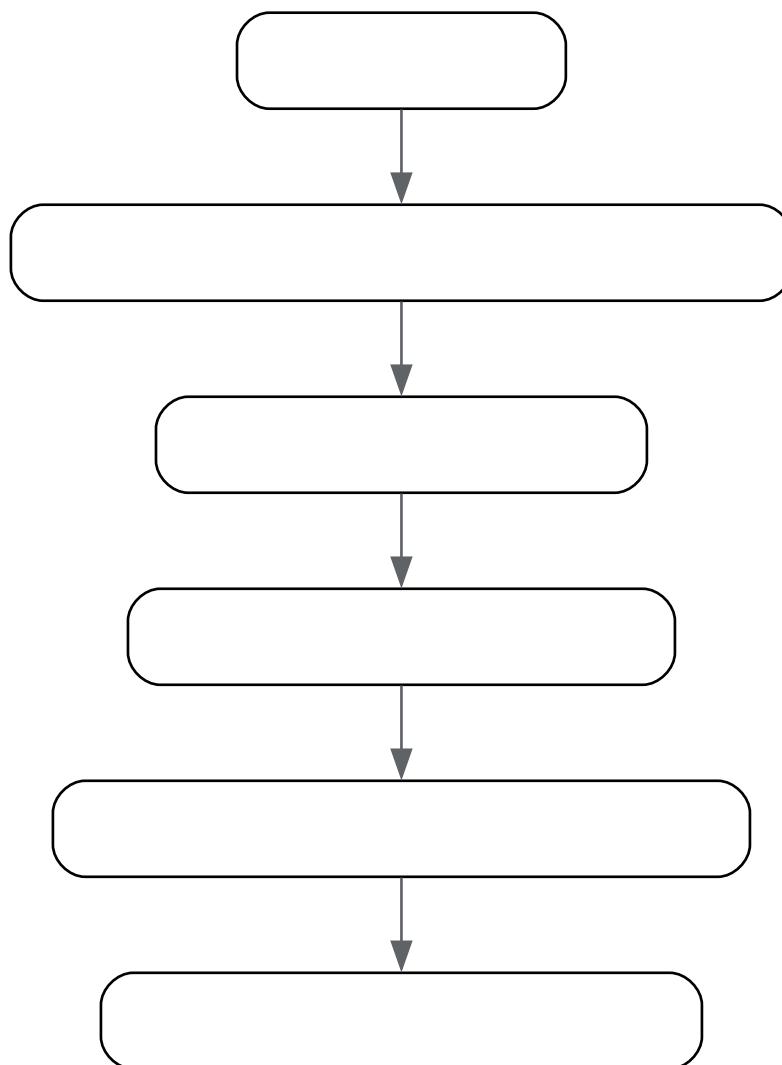

Experimental Protocol:

- Dissolve 1 mmol of 2-cyanopyridine in 30 mL of isopropanol and cool the solution to 0°C.
- Add 3 mmol of hydrazine and stir the mixture for 1 hour.
- Allow the solution to warm to room temperature and continue stirring.
- Collect the resulting 2-pyridylhydrazine amide product by vacuum filtration and wash with hexane.
- Dissolve 1 mmol of the 2-pyridylhydrazine amide product in 30 mL of isopropanol.
- Add 1 mmol of diphenylethanedione to the solution.
- Heat the mixture to 70°C and stir for 16 hours.
- Allow the reaction to cool to room temperature to obtain **3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine**.

Mechanism of Action: Iron Chelation

Ferrozine is a bidentate chelating agent, meaning it binds to a single metal ion through two of its atoms. The iron-chelating activity of Ferrozine is specific for the ferrous (Fe^{2+}) state. Three

molecules of Ferrozine coordinate with one ferrous ion to form a stable, water-soluble magenta-colored complex, $[\text{Fe}(\text{Ferrozine})_3]^{4-}$. This complex exhibits a strong absorbance at a wavelength of 562 nm, which allows for the sensitive spectrophotometric quantification of iron.


[Click to download full resolution via product page](#)

Caption: Reaction of Ferrous Iron with Ferrozine.

Experimental Protocols for Iron Determination

The Ferrozine-based assay is a robust and widely adopted method for the quantification of iron in a variety of samples, including biological tissues, cell cultures, and aqueous solutions. The general principle involves the reduction of any ferric iron (Fe^{3+}) present in the sample to ferrous iron (Fe^{2+}), followed by the addition of Ferrozine to form the colored complex, which is then measured spectrophotometrically.

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for Ferrozine-based iron assay.

Detailed Protocol for Iron Quantification in Cultured Cells

This protocol is adapted from established methods for the determination of total intracellular iron.[\[4\]](#)[\[5\]](#)

Reagents:

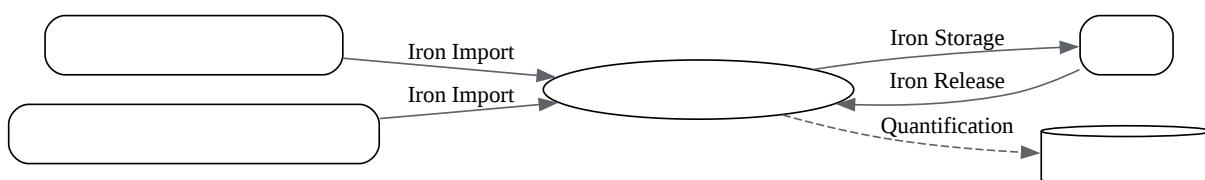
- Iron Releasing Reagent: A freshly prepared mixture of 1.4 M HCl and 4.5% (w/v) KMnO₄.

- Iron Detection Reagent: A solution containing 6.5 mM Ferrozine, 6.5 mM neocuproine, 2.5 M ammonium acetate, and 1 M ascorbic acid.
- Cell Lysis Buffer: 50 mM NaOH.
- Iron Standard: A certified iron standard solution for generating a calibration curve.

Procedure:

- Cell Lysis:
 - Harvest cultured cells and wash with PBS.
 - Lyse the cell pellet with 50 mM NaOH by agitating at room temperature for 2 hours.
- Iron Release:
 - Add an equal volume of the Iron Releasing Reagent to the cell lysate.
 - Incubate the mixture at 60°C for 2 hours to release iron from proteins.
- Iron Detection:
 - Centrifuge the samples to pellet any precipitate.
 - Transfer the supernatant to a new microplate or cuvette.
 - Add the Iron Detection Reagent and incubate for 30 minutes at room temperature for color development.
- Measurement and Quantification:
 - Measure the absorbance of the samples at 562 nm using a spectrophotometer or microplate reader.
 - Prepare a standard curve using known concentrations of the iron standard treated with the same procedure.

- Calculate the iron concentration in the samples by comparing their absorbance to the standard curve.


Applications in Research and Drug Development

The precise quantification of iron is critical in numerous areas of biomedical research and drug development.

- Cellular Iron Metabolism: Ferrozine-based assays are fundamental in studying the uptake, storage, and trafficking of iron in cells. This is crucial for understanding the pathophysiology of iron-related disorders such as hemochromatosis and anemia.^[6]
- Oxidative Stress and Ferroptosis: Iron is a key player in the generation of reactive oxygen species (ROS) and the induction of ferroptosis, a form of regulated cell death. Ferrozine is used to measure the labile iron pool, which is a critical determinant of a cell's sensitivity to ferroptosis. While Ferrozine is a powerful tool for quantifying the iron that drives these processes, there is currently no evidence to suggest it directly modulates the signaling pathways involved.
- Drug Development: In the development of iron chelators or drugs that target iron metabolism, Ferrozine assays are essential for evaluating the efficacy of these compounds in modulating cellular iron levels.

Signaling Pathways in Iron Metabolism

While Ferrozine is not used to directly modulate signaling pathways, it is a critical tool for quantifying the downstream effects of modulating these pathways. For example, in the study of iron homeostasis, Ferrozine can be used to measure changes in intracellular iron levels in response to the upregulation or downregulation of proteins involved in iron transport and storage, such as transferrin receptor (TfR1), divalent metal transporter 1 (DMT1), and ferritin.

[Click to download full resolution via product page](#)

Caption: Role of Ferrozine in studying cellular iron homeostasis.

Conclusion

Ferrozine remains a cornerstone reagent for the sensitive and accurate quantification of iron in a multitude of research and clinical applications. Its well-characterized chemical properties and the robustness of the colorimetric assay make it an indispensable tool for scientists and professionals in drug development. While its primary role is quantitative, the data generated from Ferrozine-based assays provide critical insights into the complex processes of iron metabolism and its role in health and disease. Further research to fully elucidate its pKa values and solubility in a broader range of organic solvents would be beneficial for expanding its applications in non-aqueous environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. applications.emro.who.int [applications.emro.who.int]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Ferrozine: Chemical Structure, Properties, and Applications in Iron Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089699#chemical-structure-and-properties-of-ferrozine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com